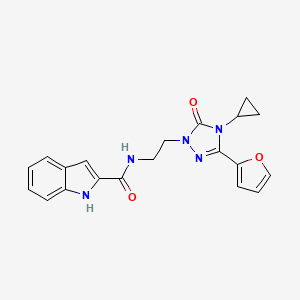

![molecular formula C17H21BrN2O3 B2408794 tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 1823258-71-4](/img/structure/B2408794.png)

tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

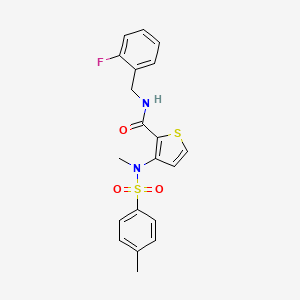

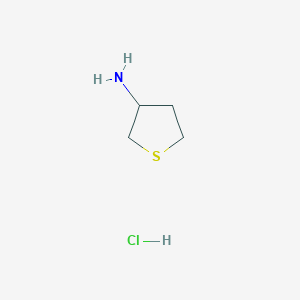

This compound is a spirocyclic compound, which means it has two or more rings that share a single atom. It contains a carboxylate functional group attached to a tert-butyl group, a bromophenyl group, and a spirocyclic core with a diaza (two nitrogen atoms) and an oxo (a double-bonded oxygen atom) functional group .

Synthesis Analysis

The synthesis of similar spirocyclic compounds often involves the use of a key cyclization or ring-closing step. For example, the synthesis of 2-azaspiro[3.4]octane derivatives has been achieved through various routes, including annulation of the cyclopentane ring .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the spirocyclic core, the bromophenyl group, and the tert-butyl carboxylate group. The presence of the two nitrogen atoms within the ring system and the oxo group would also be key features .Chemical Reactions Analysis

As a spirocyclic compound with multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The carboxylate group could participate in esterification or amidation reactions, while the bromophenyl group could undergo various coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents, while the bromophenyl group could potentially increase its molecular weight and lipophilicity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Conformational Analysis : The tert-butyl derivative is synthesized using a stereospecific [3+2] 1,3-cycloaddition reaction. This compound and its variants are analyzed for their molecular structure, often through crystallography or NMR spectroscopy. These studies provide insights into the molecular conformations and interactions of the compound (Chiaroni et al., 2000).

Chemical Properties and Reactions

- Chemical Reactions and Derivatives : Research into tert-butyl derivatives includes understanding their chemical reactions, such as alkylation and iodolactamization. These studies help in developing new synthetic methods and understanding the chemical properties of these compounds (Häner et al., 1986).

Application in Medicinal Chemistry

- Use in Medicinal Chemistry : These compounds often serve as building blocks or intermediates in the synthesis of biologically active molecules, including potential drugs. Research in this area explores the synthesis of different derivatives and their potential applications in medicinal chemistry (Campbell et al., 2009).

Crystallography and Molecular Structure

- Crystallographic Studies : Detailed crystallographic analyses are conducted to understand the molecular structure of tert-butyl derivatives. These studies are crucial for gaining insights into the 3D arrangement of atoms within the molecule and its electronic properties (Nelsen et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-9-17(10-20)8-13(19-14(17)21)11-4-6-12(18)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQUKHSXOUBBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(NC2=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

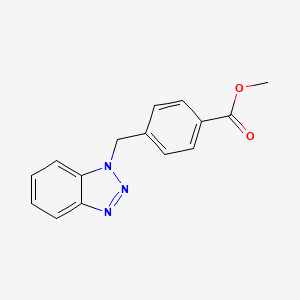

![N-allylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2408717.png)

![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

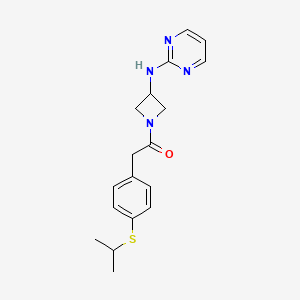

![4-[2-(4-Oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2408732.png)

![methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine](/img/structure/B2408733.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2408734.png)